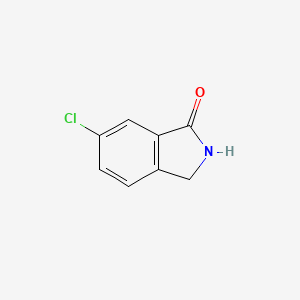

6-Chloroisoindolin-1-one

説明

Significance of Nitrogen-Containing Heterocyclic Scaffolds in Contemporary Chemical Synthesis

Nitrogen-containing heterocycles are organic compounds that feature a ring structure composed of carbon atoms and at least one nitrogen atom. openmedicinalchemistryjournal.com These scaffolds are of immense interest in synthetic chemistry due to their widespread presence in biologically active molecules. nih.govresearchgate.net In fact, a significant percentage of FDA-approved drugs contain a nitrogen heterocycle. dnu.dp.ua Their structural diversity and ability to engage in various chemical interactions make them privileged structures in drug design. nih.govdnu.dp.ua

The presence of the nitrogen atom imparts unique properties to these heterocyclic systems. It can influence the molecule's basicity, polarity, and hydrogen bonding capacity, which are critical for its biological activity and pharmacokinetic profile. dnu.dp.ua Synthetic chemists continuously explore new methods for constructing and modifying these scaffolds to create novel compounds with desired therapeutic properties. researchgate.net The versatility of nitrogen-containing heterocycles allows for the synthesis of a vast array of compounds with applications ranging from anti-cancer agents to anti-inflammatory drugs. nih.govresearchgate.net

Overview of the Isoindolinone Framework in Medicinal Chemistry and Natural Products

The isoindolinone core, a bicyclic system consisting of a fused benzene (B151609) and a γ-lactam ring, is a prominent scaffold in medicinal chemistry. researchgate.netresearchgate.net This framework is also known as a phthalimidine or a benzo-fused γ-lactam. researchgate.netnih.gov Numerous natural products containing the isoindolinone skeleton have been isolated and shown to exhibit a wide range of biological activities. researchgate.netnih.gov

The isoindolinone structure is a key component in a variety of pharmacologically active compounds. acs.org For instance, certain isoindolinone derivatives have been investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. ontosight.ai The rigid structure of the isoindolinone core provides a well-defined three-dimensional arrangement for substituents, which can be crucial for binding to biological targets such as enzymes and receptors. acs.org

Several natural products feature the isoindolinone motif, highlighting its importance in nature's biosynthetic pathways. nih.gov The discovery of these naturally occurring compounds has inspired medicinal chemists to synthesize and evaluate a multitude of isoindolinone analogs in the quest for new and improved therapeutic agents. researchgate.netnih.gov

Contextualization of 6-Chloroisoindolin-1-one within Substituted Isoindolinone Derivatives

This compound is a derivative of isoindolinone where a chlorine atom is attached to the 6-position of the isoindolinone ring. ontosight.ai The introduction of a substituent, such as a chlorine atom, onto the isoindolinone core can significantly alter the molecule's physical, chemical, and biological properties. ontosight.ai The position and nature of the substituent are critical factors that chemists consider when designing new isoindolinone-based compounds. researchgate.net

The synthesis of substituted isoindolinones, including this compound, is an active area of research. thieme-connect.comorganic-chemistry.org Various synthetic strategies have been developed to introduce substituents at different positions of the isoindolinone ring, allowing for the creation of a diverse library of compounds for biological screening. benthamdirect.comresearchgate.netacs.org

The chloro-substituent in this compound can influence its reactivity and potential applications. ontosight.ai For example, the chlorine atom can serve as a handle for further chemical modifications, enabling the synthesis of more complex molecules. It can also impact the compound's interaction with biological targets, potentially leading to enhanced or altered pharmacological activity. ontosight.ai The study of specific substituted isoindolinones like this compound provides valuable insights into the structure-activity relationships of this important class of heterocyclic compounds.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H6ClNO |

| CAS Number | 58083-59-3 sigmaaldrich.com |

| 1H NMR (400 MHz, DMSO-d6) | δ = 8.73 (s, 1 H), 7.63–7.58 (m, 3 H), 4.36 (s, 2 H) thieme-connect.com |

| 13C NMR (101 MHz, DMSO-d6) | δ = 168.6, 142.9, 134.7, 132.7, 131.3, 125.8, 122.5, 44.8 thieme-connect.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-chloro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-6-2-1-5-4-10-8(11)7(5)3-6/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEOKEOSVQLRNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Cl)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50500404 | |

| Record name | 6-Chloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58083-59-3 | |

| Record name | 6-Chloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Chloroisoindolin 1 One and Its Derivatives

Established Synthetic Pathways to 6-Chloroisoindolin-1-one

Several methods have been established for the synthesis of the isoindolin-1-one (B1195906) core, which can be adapted for the preparation of the 6-chloro derivative. These pathways often involve transition-metal catalysis or novel activation strategies to facilitate the key bond-forming steps.

Palladium-Catalyzed Direct C-H Carbonylation of Benzylamines

A significant advancement in the synthesis of benzolactams, including isoindolin-1-ones, involves the palladium-catalyzed direct C-H carbonylation of free primary benzylamines. organic-chemistry.org In this method, the amino group of the benzylamine (B48309) acts as a chelating group, directing the palladium catalyst to activate a C-H bond on the aromatic ring for subsequent carbonylation. organic-chemistry.org This reaction typically proceeds under an atmospheric pressure of carbon monoxide (CO). organic-chemistry.org

The general approach allows for the synthesis of various benzolactams and has been applied to the concise synthesis of bioactive molecules. organic-chemistry.org For the synthesis of this compound, a 4-chlorobenzylamine (B54526) would serve as the appropriate precursor. The reaction conditions often involve a palladium salt, such as palladium acetate (B1210297) (Pd(OAc)2), an oxidant, and a suitable solvent. doi.org

Table 1: Key Features of Palladium-Catalyzed C-H Carbonylation

| Feature | Description |

| Catalyst | Typically a palladium(II) salt, e.g., Pd(OAc)2. doi.org |

| Directing Group | The primary amine (NH2) of the benzylamine. organic-chemistry.org |

| Carbon Source | Carbon monoxide (CO) gas. organic-chemistry.org |

| Key Transformation | Direct functionalization of an aromatic C-H bond. |

| Application | Synthesis of benzolactams, including isoindolin-1-ones. organic-chemistry.org |

Electrochemical-Induced Benzyl (B1604629) C-H Amination for Isoindolinone Synthesis

A novel and sustainable approach to isoindolinone synthesis is through electrochemical-induced benzyl C-H amination. rsc.orgrsc.org This method utilizes simple o-alkyl benzoic acids and nitriles as substrates under metal-catalyst and external oxidant-free conditions. rsc.orgrsc.org The reaction is believed to proceed via aroyloxy radicals that mediate a 1,5-hydrogen atom transfer (HAT) process, initiating the benzylic C-H amination. rsc.org

This electrochemical strategy is valued for its green chemistry principles, avoiding the need for transition metal catalysts and external oxidants. rsc.org The protocol demonstrates good functional group tolerance, making it a versatile tool for the synthesis of a variety of isoindolinones. rsc.orgrsc.org For instance, the reaction of o-methyl benzoic acid with acetonitrile (B52724) under optimized electrochemical conditions yields 2-acetylisoindolin-1-one in good yield. rsc.org To synthesize a 6-chloro derivative, a 4-chloro-2-methylbenzoic acid would be the logical starting material.

Iron-Catalyzed Stereoselective Haloamidation of Amide-Tethered Alkynes

Iron catalysis offers a cost-effective and environmentally benign alternative to precious metal catalysis. In one such method, an iron-catalyzed formal cis-haloamidation of amide-tethered alkynes is used to produce chloro- or bromo-containing isoindolin-5-ones. rsc.org This reaction utilizes N-methoxybenzamides as acyl nitrene precursors. rsc.org

The reaction proceeds in the presence of ferric chloride (FeCl3) or ferric bromide (FeBr3) without the need for additional additives. rsc.org The proposed mechanism involves the in-situ generation of a ferric acyl nitrene intermediate, followed by a halo anion-participating concerted [3+2] cyclization. rsc.org This methodology provides a direct route to halogenated isoindolinones with high efficiency and a broad substrate scope. rsc.org

Cascade Hemiaminal-Heterocyclization-Intramolecular Aza-Mannich Reactions

The asymmetric synthesis of 3-substituted isoindolin-1-ones can be achieved through a cascade reaction involving benzylamines and 2-formylbenzonitriles. rsc.orgrsc.org This sequence proceeds via the formation of a hemiaminal, followed by a base-catalyzed heterocyclization and a subsequent intramolecular aza-Mannich reaction. rsc.orgscispace.com

This method is particularly significant for creating chiral 3-amino-substituted isoindolinones, which are valuable substructures in medicinal chemistry. rsc.orgrsc.org The use of chiral phase transfer catalysts can induce asymmetry in the final product. rsc.orgrsc.org The reaction pathway has been studied both experimentally and theoretically to understand the mode of action of the catalyst and the factors controlling enantioselectivity. rsc.org

Precursor Design and Strategic Starting Material Utilization

The efficient synthesis of this compound is highly dependent on the strategic selection and design of precursors. The choice of starting materials is dictated by the chosen synthetic pathway and the desired substitution pattern on the final molecule.

For palladium-catalyzed carbonylations, a key precursor is a substituted benzylamine. To obtain this compound, 4-chlorobenzylamine would be the required starting material. The design of this precursor is straightforward, relying on established methods for the synthesis of substituted benzylamines.

In electrochemical syntheses starting from o-alkyl benzoic acids, the precursor design would involve sourcing or preparing 4-chloro-2-methylbenzoic acid. The commercial availability and stability of such precursors are crucial for the scalability and practicality of the synthesis. rsc.org

For methods involving the cyclization of amide-tethered alkynes, the precursor would be a benzamide (B126) with an alkyne group at the 2-position and a chlorine atom at the 5-position. The synthesis of such precursors might involve Sonogashira cross-coupling reactions to introduce the alkyne moiety onto a di-substituted benzene (B151609) ring. researchgate.net

The cascade reactions utilizing 2-formylbenzonitriles require a chlorinated version of this starting material, namely 5-chloro-2-formylbenzonitrile, to be reacted with an appropriate amine to yield the this compound core.

Recent advancements in materials science have highlighted the importance of precursor design in achieving efficient synthesis, a concept that is transferable to complex organic synthesis. rsc.org Autonomous algorithms are even being developed to optimize precursor selection in solid-state synthesis, which could inspire future approaches in molecular synthesis. nih.gov

Catalytic Systems and Reaction Condition Optimization in this compound Synthesis

The success of any synthetic route to this compound hinges on the careful optimization of the catalytic system and reaction conditions. This involves a multi-parameter approach, considering the catalyst, ligands, solvent, temperature, pressure, and concentration of reactants. researchgate.net

Table 2: Parameters for Reaction Optimization

| Parameter | Considerations for Optimization |

| Catalyst | Selection of the transition metal (e.g., Pd, Fe, Rh) and its oxidation state. organic-chemistry.orgrsc.orgthieme-connect.com Catalyst loading is also a key factor. |

| Ligands | For metal-catalyzed reactions, the choice of ligand can significantly influence reactivity, selectivity, and catalyst stability. |

| Solvent | The polarity and boiling point of the solvent can affect reaction rates and, in some cases, the reaction pathway. nih.gov |

| Temperature | Temperature control is crucial for managing reaction kinetics and preventing side reactions or decomposition. |

| Additives/Bases | The presence of bases or other additives can be essential for catalyst activation, substrate deprotonation, or neutralizing acidic byproducts. mdpi.com |

| Concentration | Reactant concentrations can impact reaction order and overall yield. |

In palladium-catalyzed carbonylations, the choice of oxidant and the pressure of carbon monoxide are critical variables. organic-chemistry.orgdoi.org For instance, different oxidants can lead to varying yields and selectivities.

In electrochemical syntheses, the optimization focuses on parameters such as the electrode materials, the supporting electrolyte, the solvent system, and the applied current or potential. rsc.org For the synthesis of 2-acetylisoindolin-1-one, a graphite (B72142) rod anode and a platinum plate cathode were found to be effective, with nBu4NBF4 as the electrolyte in a mixed solvent system of acetonitrile and 2,2,2-trifluoroethanol. rsc.org

For iron-catalyzed reactions, the choice of the iron salt and the reaction temperature are key. Studies have shown that FeCl3 can be an effective catalyst for haloamidation reactions. rsc.org

The optimization process is often guided by systematic approaches like Design of Experiments (DoE), which allows for the efficient exploration of the reaction parameter space to identify optimal conditions. nih.gov Machine learning techniques are also emerging as powerful tools to predict and optimize reaction conditions, potentially accelerating the development of robust synthetic protocols. beilstein-journals.org

Chiral Phase Transfer Catalysis for Asymmetric Induction

Chiral Phase Transfer Catalysis (CPTC) has emerged as a powerful tool for the asymmetric synthesis of isoindolinone derivatives. This method often involves the use of chiral ammonium (B1175870) salts to control the stereochemical outcome of the reaction. For instance, new bifunctional chiral ammonium salts have been successfully employed in the asymmetric cascade synthesis of key isoindolinone building blocks. beilstein-journals.org These catalysts, derived from structures like trans-1,2-cyclohexanediamine, have proven effective in combination with inorganic bases under phase-transfer conditions. beilstein-journals.orgmdpi.comnih.gov

In one study, the use of cinchoninium salts as phase-transfer catalysts, combined with a chiral nucleophile, a Michael acceptor, and a base, yielded 3-substituted isoindolinones with good diastereomeric excesses. beilstein-journals.org The success of this approach is attributed to the formation of a diastereomeric ion pair between the chiral nucleophile, the Michael acceptor, and the cinchoninium salt. beilstein-journals.org Researchers have also developed catalytic enantioselective methods for synthesizing 3-substituted isoindolinones using CPTCs derived from 1,2-diaminocyclohexane and cinchona alkaloids, achieving excellent yields and good enantioselectivity. rsc.org The enantiomeric excess of the products could be further enhanced to 99% through recrystallization. rsc.org

The application of CPTC has also been explored in the asymmetric synthesis of 3,3-disubstituted isoindolinones, which are challenging due to the difficulty in constructing quaternary stereocenters. nih.gov Bifunctional ammonium salts derived from trans-1,2-cyclohexanediamine were found to be effective catalytic systems for this purpose, leading to high yields and moderate enantioselectivity. mdpi.comnih.gov

Role of Bifunctional Catalysts and Noncovalent Interactions

Bifunctional catalysts play a crucial role in achieving high stereoselectivity in the synthesis of chiral isoindolinones. These catalysts possess both a chiral recognition site and a catalytically active site, which work in concert to control the approach of the reactants. Noncovalent interactions, such as hydrogen bonding, are fundamental to the mechanism of these catalysts. acs.orgacs.org

For example, chiral bifunctional organocatalysts have been prepared and utilized for the enantioselective synthesis of 3-substituted isoindolinones from 2-formylarylnitriles and malonates. rsc.org It was discovered that chiral tertiary-amine catalysts containing a urea (B33335) group provided higher yields and enantioselectivities compared to chiral bifunctional phase-transfer catalysts. rsc.org The urea group, acting as a hydrogen bond donor, is believed to play a significant role in the stereochemical control of the reaction.

The importance of noncovalent interactions is further highlighted in the use of chiral phosphoric acids (CPAs) as catalysts. acs.orgresearchgate.net These catalysts can activate both nucleophilic and electrophilic substrates through dual hydrogen bonds and synergistic ion-pair and hydrogen bonding interactions. researchgate.net The substituents on the chiral backbone of the CPA create a well-defined chiral pocket that directs the asymmetric transformation. researchgate.net Mechanistic studies have underscored the critical role of these noncovalent interactions in achieving high levels of stereocontrol in CPA catalysis. acs.org

Metal-Based Catalysis (e.g., Iron, Palladium)

Transition metal catalysis, particularly with palladium and iron, has been extensively used in the synthesis of isoindolinones.

Palladium-catalyzed methods offer a versatile and efficient means to construct the isoindolinone framework. These include C-H activation/carbonylation of benzylamines, where a CO surrogate like benzene-1,3,5-triyl triformate (TFBen) is used under gas-free conditions, furnishing a variety of isoindolinone derivatives in moderate to high yields. acs.orgnih.gov Another approach involves a palladium-catalyzed dehydrogenative C-H cyclization of 2-benzyl-N-mesylbenzamides, which notably does not require a stoichiometric oxidant. rsc.org This method utilizes a Pd/C catalyst and tolerates a range of substituents, including electron-donating and electron-withdrawing groups, as well as heterocyclic systems. rsc.org Furthermore, palladium-catalyzed C–H activation followed by isocyanide insertion using molecular oxygen as the sole oxidant provides a step-economic strategy for isoindolinone synthesis. thieme-connect.com

Iron-catalyzed reactions are gaining prominence as a more sustainable and economical alternative to those using precious metals. nih.gov Iron catalysis has been applied to the synthesis of various heterocyclic compounds. While specific examples for the direct synthesis of this compound are less common, the broader applicability of iron in C-C and C-heteroatom bond formation suggests its potential in this area. nih.govmdpi.comrsc.org For instance, iron-catalyzed oxidative C-C coupling reactions have been developed using air as the oxidant. mdpi.com

Stereoselective Approaches to Chiral this compound Derivatives

The development of stereoselective methods to access chiral isoindolinones is of paramount importance for their application in medicinal chemistry. acs.org

Enantioselective Synthesis and Diastereomeric Control

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. ethz.ch Various strategies have been developed to achieve this for isoindolinone derivatives. One successful approach involves the direct alkylation of chiral N-tert-butylsulfinyl-isoindolinones. acs.org In this method, the chiral sulfinyl group acts as a chiral auxiliary, directing the stereoselective alkylation of the isoindolinone core to afford 3-substituted derivatives in high yields and with high diastereomeric ratios. acs.org

Diastereomeric control is crucial when creating molecules with multiple stereocenters. scielo.br In the context of isoindolinone synthesis, this has been achieved through various means. For example, in the synthesis of spiroisoindolinones, the use of E- and Z-configured enamides allows for the stereoselective formation of two different diastereomers. chemrxiv.org The reaction proceeds with high diastereoselectivity, affording products with three contiguous stereogenic centers. chemrxiv.org Similarly, the intramolecular aza-Michael reaction has been controlled using both a chiral auxiliary and a catalyst to achieve diastereoselective synthesis of 3-substituted isoindolinones. beilstein-journals.org

The table below summarizes the results of a diastereoselective alkylation of a chiral N-tert-butylsulfinyl-isoindolinone.

| Entry | Alkylating Agent | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Benzyl bromide | 70 | 93:7 |

| 2 | Ethyl iodide | 85 | 94:6 |

| 3 | Methyl iodide | 90 | 95:5 |

| 4 | Allyl bromide | 78 | 92:8 |

| 5 | Propargyl bromide | 75 | 91:9 |

| Data adapted from a study on the asymmetric synthesis of 3-substituted isoindolinones. acs.org |

Chiral Catalyst Development and Ligand Effects

The development of novel chiral catalysts and the understanding of ligand effects are central to advancing stereoselective synthesis. A wide array of chiral catalysts has been investigated for the synthesis of isoindolinones, including bifunctional organocatalysts, phase-transfer catalysts, and metal complexes with chiral ligands. rsc.orgsciforum.net

In metal-catalyzed reactions, the choice of ligand is critical for achieving high enantioselectivity. For instance, in the rhodium-catalyzed enantioselective [4+1] annulation of benzamides and alkenes, a series of sterically and electronically tunable cyclopentadienyl (B1206354) ligands were synthesized. acs.org The use of a specific rhodium complex bearing one of these ligands resulted in excellent regio- and enantioselectivity for a broad range of isoindolinone products. acs.org Similarly, in palladium-catalyzed aminoalkynylation reactions to form chiral isoindolinones, a sterically hindered chiral phosphine (B1218219) ligand was key to obtaining high efficiency and enantioselectivity. chemistryviews.orgacs.org

The development of chiral bifunctional organocatalysts has also been a focus. A series of such catalysts were prepared and used for the enantioselective synthesis of 3-substituted isoindolinones, with a chiral tertiary-amine catalyst bearing a urea group showing superior performance. rsc.org This highlights how the rational design of catalysts, incorporating specific functional groups to promote desired noncovalent interactions, can lead to significant improvements in stereocontrol.

The table below illustrates the effect of different chiral ligands on the enantioselectivity of a palladium-catalyzed reaction.

| Entry | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Ligand A | 85 | 92 |

| 2 | Ligand B | 90 | 95 |

| 3 | Ligand C | 78 | 88 |

| 4 | Ligand D | 92 | 97 |

| 5 | Ligand E | 80 | 85 |

| This is a representative table illustrating the impact of ligand choice on enantioselectivity in asymmetric catalysis. |

Chemical Reactivity and Mechanistic Investigations of 6 Chloroisoindolin 1 One

Reaction Pathways and Transformation Mechanisms

The reactivity of 6-chloroisoindolin-1-one is characterized by several key transformation pathways that enable the synthesis of more complex molecular architectures. These include intramolecular ring closures, aza-Mannich reactions, and C-H activation strategies.

Intramolecular ring closure is a fundamental process for constructing the bicyclic isoindolinone core. These reactions often proceed via cyclization of a precursor molecule. For instance, base-promoted cascade reactions can initiate a sequence of tautomerization and cyclization, leading to an iminophthalan anion intermediate, which then rearranges to form the isoindolinone structure. acs.org

Another relevant pathway involves electrocyclic reactions. For systems with six pi-electrons, such as a substituted hexatriene precursor, thermal conditions typically lead to a disrotatory ring closure to form a six-membered ring. masterorganicchemistry.com While not a direct synthesis of the five-membered lactam ring of isoindolinone, the principles of pericyclic reactions govern the stereochemical outcomes of related cyclization strategies. Intramolecular Friedel-Crafts reactions are also a powerful tool for forming cyclic compounds, with a general preference for the formation of six-membered rings over five-membered ones, a factor that must be considered when designing synthetic routes. masterorganicchemistry.com

Table 1: Key Aspects of Intramolecular Ring Closure

| Reaction Type | Key Features | Stereochemical Control |

|---|---|---|

| Base-Promoted Cascade | Involves tautomerization and cyclization steps. Proceeds via an iminophthalan anion intermediate. acs.org | Dependent on reaction conditions and substrate. |

| 6π Electrocyclic Closure | Occurs under thermal or photochemical conditions. masterorganicchemistry.com | Thermal: Disrotatory; Photochemical: Conrotatory. masterorganicchemistry.com |

| Intramolecular Friedel-Crafts | Useful for forming bicyclic systems. Ring size preference (6 > 5,7). masterorganicchemistry.com | Governed by carbocation stability and ring strain. masterorganicchemistry.com |

The reaction sequence can be summarized as:

Hemiaminal Formation : The amine reacts with the aldehyde group of the 2-formylbenzonitrile. rsc.org

Heterocyclization : A base-catalyzed intramolecular cyclization occurs. rsc.org

Aza-Mannich Rearrangement : An uncommon enantioselective rearrangement leads to the final 3-aminoisoindolinone product. rsc.org

This cascade provides an efficient route to chiral N-Mannich bases of isoindolinones, which are valuable building blocks in medicinal chemistry. rsc.orgbuchler-gmbh.com

C-H activation has emerged as a transformative strategy in organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. mt.com This approach enhances atom economy and allows for the construction of complex molecules from simpler precursors. mt.com In the context of isoindolinone synthesis, transition metal-catalyzed C-H activation, particularly with rhodium and palladium, has been employed to form the core structure and introduce further complexity. researchgate.net

For example, rhodium(III)-catalyzed C-H activation can facilitate a double C-H bond functionalization cascade to produce 3-spiro-substituted isoindolinones from benzamide (B126) derivatives. researchgate.net These reactions often involve a directing group on the nitrogen atom to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity. nih.govresearchgate.net The ability to functionalize the aromatic C-H bonds of the this compound core opens avenues for synthesizing a diverse range of derivatives. beilstein-journals.org

Table 2: C-H Activation Strategies in Isoindolinone Synthesis

| Catalyst Type | Reaction | Key Features |

|---|---|---|

| Rhodium(III) | Double C-H activation/annulation with benzamides. researchgate.net | Redox-neutral, forms spiro-isoindolinones. researchgate.net |

| Palladium(II) | Decarboxylative C-H functionalization. researchgate.net | Uses persulfates as oxidants, sensitive to steric hindrance. researchgate.net |

| Palladium(II) | Directed C-H olefination of phenols. researchgate.net | Uses a directing group for site-selective functionalization. researchgate.net |

Aza-Mannich Reaction Dynamics in Isoindolinone Formation

Influence of the 6-Chloro Substituent on Reactivity

The presence of the electron-withdrawing chloro group at the 6-position of the isoindolinone ring significantly influences the compound's electronic properties and chemical reactivity. ontosight.ai This substituent can affect the acidity of the N-H proton, the nucleophilicity of the aromatic ring, and the stability of reaction intermediates.

In base-promoted cascade reactions for isoindolinone synthesis, the chloro substituent is generally reported to be unaffected by the reaction conditions, remaining intact throughout the transformation until a subsequent elimination step is possible. acs.org The chloro group makes the aromatic ring more susceptible to certain types of reactions, such as electrophilic aromatic substitution, by modifying the electron density of the benzene (B151609) ring. evitachem.com Furthermore, in the context of biological activity, halogen substituents are known to modulate properties like binding affinity to enzyme targets. ontosight.ai

Characterization of Reaction Intermediates and Transition States

Understanding reaction mechanisms requires the identification and characterization of transient species like intermediates and transition states. nih.govrsc.org In the synthesis of this compound and its derivatives, various intermediates have been proposed and, in some cases, characterized.

During the base-promoted synthesis of isoindolinones, an iminophthalan anion has been identified as a key intermediate that rearranges to the final product. acs.org In the aza-Mannich reaction cascade, a hemiaminal is the initial adduct, which then cyclizes before the final rearrangement. rsc.org

Modern analytical techniques like mass spectrometry and spectroscopy, combined with computational modeling, are crucial for elucidating the structures of these short-lived species. nih.govnih.govsemanticscholar.org For example, theoretical computations have been used to model the transition state of the enantioselective aza-Mannich step, revealing a network of hydrogen bonds established by the chiral catalyst that dictates the stereochemical outcome. rsc.org

Computational Chemistry and Theoretical Studies

Computational chemistry provides invaluable insights into the mechanistic details of chemical reactions, complementing experimental findings. scielo.brescholarship.org Density Functional Theory (DFT) calculations are frequently used to map potential energy surfaces, optimize the geometries of reactants, intermediates, and transition states, and calculate activation barriers. riken.jpnih.gov

In the study of isoindolinone synthesis, computational methods have been applied to:

Investigate Reaction Mechanisms : DFT studies have supported the proposed mechanism for the cascade synthesis of 3,3-dialkylated isoindolinones. acs.org

Rationalize Selectivity : Theoretical studies have provided a rationale for the enantioselectivity observed in the chiral phase-transfer-catalyzed aza-Mannich reaction by modeling the transition state. rsc.org The calculations showed that a bifunctional catalyst forms an effective hydrogen bond network, which controls the facial selectivity of the rearrangement step. rsc.org

Predict Reactivity : Computational analysis helps in understanding how factors like solvent, temperature, and catalyst structure influence reaction outcomes. scielo.br By dissecting a reaction into distinct phases (e.g., preparation, transition state, product adjustment), a detailed picture of the chemical transformation can be constructed. nih.govsmu.edu

These theoretical investigations are essential for refining reaction conditions and designing more efficient and selective synthetic methodologies for compounds like this compound. riken.jp

Density Functional Theory (DFT) Applications for Mechanistic Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become an indispensable tool for elucidating the mechanisms of chemical reactions. smu.edunih.gov By calculating the energies of reactants, transition states, and products, DFT allows chemists to map out the potential energy surface of a reaction, providing a detailed, step-by-step picture of how a transformation occurs. mdpi.comnih.gov

In the context of reactions involving isoindolinone scaffolds, DFT calculations, often at levels of theory like B3LYP/6-311G(d,p) or M06-2X/6-31+G(d), are employed to study various reaction pathways. researchgate.netscirp.org These calculations can determine activation energies, which are crucial for predicting the feasibility and rate of a reaction. researchgate.net For instance, in cycloaddition reactions, DFT can help understand the chemo- and regioselectivity by comparing the energy barriers of different possible reaction channels. ijcce.ac.ir The theory can also shed light on whether a reaction proceeds through a concerted, one-step mechanism or a stepwise mechanism involving intermediates. researchgate.net

Furthermore, DFT is utilized in the structural elucidation of complex molecules where experimental data alone is insufficient. By predicting spectroscopic data, such as NMR chemical shifts, for different possible stereoisomers, and comparing them with experimental values, the correct structure can be determined. mdpi.com This approach is particularly valuable for flexible molecules with multiple stereocenters. mdpi.com

The insights gained from DFT studies are not limited to reaction energetics. They also provide information about the electronic structure and bonding evolution throughout a reaction. researchgate.net This detailed mechanistic understanding is crucial for optimizing reaction conditions and designing new, more efficient synthetic routes.

Analysis of Hydrogen Bonding Networks and Catalyst Performance

Hydrogen bonding plays a critical role in catalysis, influencing both the rate and selectivity of chemical reactions. wikipedia.orgrsc.org A hydrogen bond is a primarily electrostatic force of attraction between a hydrogen (H) atom which is covalently bound to a more electronegative atom or group, and another electronegative atom. wikipedia.org These interactions, though weaker than covalent bonds, are fundamental in various chemical and biological processes. wikipedia.orgnih.gov

In catalysis, hydrogen bond donors can activate electrophiles, stabilize anionic intermediates, and organize reactants in the transition state to achieve high levels of stereocontrol. wikipedia.orgprinceton.edu The performance of a catalyst can be significantly enhanced by the formation of hydrogen-bonding networks. nih.gov For example, solvents like hexafluoroisopropanol (HFIP) can act as hydrogen-bond donors, enhancing the efficiency of Brønsted acid catalysts by stabilizing transition states and intermediates. nih.gov

Computational studies are instrumental in analyzing these hydrogen-bonding networks. uni-regensburg.de Techniques like NMR spectroscopy, in conjunction with theoretical calculations, can probe the properties and geometries of hydrogen bonds in catalyst-substrate complexes. uni-regensburg.de These studies can reveal how variations in catalyst structure, such as different substituents, affect the strength of hydrogen bonds and, consequently, the catalytic activity. uni-regensburg.de For instance, a direct correlation has been observed between the hydrogen-bond-donating capability of a catalyst and the resulting chemical yields in certain reactions. nih.gov

The concept of bifunctional catalysis, where a catalyst simultaneously activates both the nucleophile and the electrophile through hydrogen bonding, is a powerful strategy in organic synthesis. wikipedia.orgmdpi.com By understanding the intricate details of hydrogen-bonding interactions, chemists can design more effective and selective catalysts for a wide range of transformations. nih.govnih.gov The ability to recycle and reuse both the catalyst and any activators, as demonstrated in some gold-catalyzed reactions activated by hydrogen bonding, further highlights the practical advantages of this approach. nih.gov

Electronic Chemical Potential, Electrophilicity, and Nucleophilicity Indices

Conceptual Density Functional Theory (CDFT) provides a framework for quantifying chemical reactivity through various descriptors. chemtools.orgnih.gov These indices, derived from the changes in energy with respect to the number of electrons, offer valuable insights into the electrophilic and nucleophilic nature of molecules. mdpi.com

Electronic Chemical Potential (μ) , often equated with the negative of electronegativity, indicates the tendency of a system to exchange electron density with its surroundings. mdpi.comwikipedia.org Particles tend to move from a region of higher chemical potential to one of lower chemical potential. wikipedia.org In a chemical reaction, the electronic chemical potential determines the direction of electron flow between the interacting molecules. mdpi.com

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. scielo.org.mx It is a global reactivity index that allows for the classification of organic molecules as strong, moderate, or marginal electrophiles. mdpi.com A higher electrophilicity index signifies a greater susceptibility to nucleophilic attack. researchgate.net For instance, compounds with an ω index greater than 1.5 eV are generally considered strong electrophiles. mdpi.com

Nucleophilicity Index (N) , conversely, measures the ability of a species to donate electrons. rsc.org It is a critical descriptor for understanding the reactivity of nucleophiles in polar reactions. mdpi.com The nucleophilicity N index has been shown to correlate well with the activation energies of nucleophilic attacks, making it a reliable predictor of nucleophilic behavior, even in complex molecules that exhibit both electrophilic and nucleophilic characteristics. rsc.org

These reactivity indices can be calculated for the entire molecule (global indices) or for specific atoms or functional groups within the molecule (local or condensed indices). chemtools.orgscielo.org.mx Local indices, such as the electrophilic and nucleophilic Parr functions (Pk+ and Pk-), are particularly useful for predicting the regioselectivity of a reaction, identifying the most reactive sites for electrophilic or nucleophilic attack. mdpi.comfrontiersin.org

The application of these CDFT descriptors has proven to be a powerful tool for the semi-quantitative study of organic reactivity, enabling chemists to predict and rationalize the outcomes of a wide range of chemical reactions. mdpi.comchemrxiv.orgscielo.br

Interactive Data Tables

Below are interactive tables summarizing key concepts related to the chemical reactivity and mechanistic investigations of this compound.

Table 1: Key Concepts in DFT-based Mechanistic Elucidation

| Concept | Description | Relevance to this compound |

|---|---|---|

| Potential Energy Surface | A map of the energy of a chemical system as a function of the positions of its atoms. | Used to identify the lowest energy pathways for reactions involving the isoindolinone core. |

| Transition State | The highest energy point along the reaction coordinate, representing the barrier to reaction. | Calculating the energy of transition states helps predict reaction rates and feasibility. |

| Activation Energy | The minimum energy required to initiate a chemical reaction. | A key parameter determined by DFT to compare different reaction pathways. |

| Reaction Mechanism | The step-by-step sequence of elementary reactions by which overall chemical change occurs. | DFT can distinguish between concerted and stepwise mechanisms for its formation and subsequent reactions. |

Table 2: Influence of Hydrogen Bonding on Catalysis

| Interaction | Effect on Reaction | Example |

|---|---|---|

| Electrophile Activation | Increases the reactivity of the electrophile towards the nucleophile. | A hydrogen-bond donor catalyst can activate the carbonyl group of a reactant. |

| Anion Stabilization | Stabilizes negatively charged intermediates, lowering the energy of the reaction pathway. | In a nucleophilic addition, the catalyst can stabilize the resulting alkoxide intermediate. |

| Transition State Organization | Pre-organizes the reactants in a specific orientation, leading to high stereoselectivity. | Chiral catalysts use hydrogen bonding to control the facial selectivity of an attack on a prochiral center. |

Table 3: Conceptual DFT Reactivity Indices

| Index | Symbol | Definition | Chemical Interpretation |

|---|---|---|---|

| Electronic Chemical Potential | μ | (∂E/∂N)v(r) | Tendency to exchange electron density; dictates the direction of electron flow. |

| Electrophilicity Index | ω | μ2/(2η) | A measure of a molecule's ability to accept electrons; its electrophilic power. |

| Nucleophilicity Index | N | EHOMO(Nu) - EHOMO(TCE) | A measure of a molecule's ability to donate electrons; its nucleophilic power. |

Derivatives and Structural Modifications of 6 Chloroisoindolin 1 One

Strategies for Functionalization at the Isoindolinone Core

The functionalization of the isoindolinone core is primarily achieved through reactions targeting the nitrogen atom, the C-3 position, and the aromatic ring. These modifications are crucial for modulating the physicochemical and biological properties of the resulting compounds.

Key strategies include:

N-Substitution: The secondary amine at the N-2 position is a common site for introducing a wide range of substituents. This is typically achieved through nucleophilic substitution reactions where the nitrogen atom acts as a nucleophile. wikipedia.orgbyjus.com

C-3 Position Derivatization: The methylene (B1212753) group at the C-3 position can be functionalized, often through lithiation followed by reaction with an electrophile. beilstein-journals.orgnih.gov This allows for the introduction of various alkyl and aryl groups.

Aromatic Ring Substitution: The benzene (B151609) ring of the isoindolinone core can be further substituted, primarily through electrophilic aromatic substitution reactions. The existing chloro substituent directs incoming electrophiles to specific positions.

These strategies allow for the systematic exploration of the chemical space around the 6-chloroisoindolin-1-one core, enabling the fine-tuning of molecular properties for specific therapeutic targets.

Introduction of Diverse Substituents on this compound

Modification at the nitrogen atom of the isoindolinone ring is a widely employed strategy to alter the compound's properties. The introduction of different substituents at this position can significantly influence factors such as solubility, lipophilicity, and biological activity. nih.govnih.gov

For instance, a study investigating isoindolinone derivatives as carbonic anhydrase inhibitors found that the nature of the N-substituent played a critical role in their inhibitory potency. nih.gov Specifically, a derivative bearing a cyclohexanol (B46403) group (2f) exhibited strong inhibitory activity against human carbonic anhydrase I and II isoforms, with Ki values of 16.09 ± 4.14 nM and 14.87 ± 3.25 nM, respectively. nih.gov In contrast, the derivative with an ethyl group (2a) showed weaker inhibition. nih.gov This highlights the impact of the N-substituent's size and functionality on biological interactions. nih.gov

Furthermore, the steric hindrance imposed by the N-substituent can influence the stereochemical outcome of subsequent reactions. irb.hrresearchgate.net In the dehydration of 3-alkyl-3-hydroxyisoindolin-1-ones, the absence of an N-substituent leads to the exclusive formation of the Z-isomer, while a bulky N-substituent favors the E-isomer. irb.hrresearchgate.net

Table 1: Impact of N-Substituents on Carbonic Anhydrase Inhibition nih.gov

| Compound | N-Substituent | hCA I Ki (nM) | hCA II Ki (nM) |

| 2a | Ethyl | 22.03 ± 9.21 | 160.34 ± 46.59 |

| 2b | n-Propanol | 49.49 ± 12.07 | 45.18 ± 11.23 |

| 2c | 2-Propanol | 11.48 ± 4.18 | 9.32 ± 2.35 |

| 2d | n-Butanol | 87.08 ± 35.21 | 33.32 ± 15.11 |

| 2e | 2-Methyl-propan-1-ol | 55.43 ± 18.27 | 28.76 ± 8.44 |

| 2f | Cyclohexanol | 16.09 ± 4.14 | 14.87 ± 3.25 |

Data presented as mean ± standard deviation.

The C-3 position of the isoindolinone ring is another key site for introducing structural diversity. A common method for functionalizing this position involves the lithiation of an N-substituted isoindolin-1-one (B1195906), followed by quenching with an electrophile. beilstein-journals.orgnih.gov This one-pot procedure allows for the synthesis of a variety of 3-substituted isoindolin-1-ones in high yields. beilstein-journals.orgnih.gov

For example, lithiation of N'-benzyl-N,N-dimethylureas with t-BuLi followed by reaction with various electrophiles affords the corresponding 3-substituted isoindolin-1-ones. beilstein-journals.org This approach has been shown to be general and efficient. beilstein-journals.orgnih.gov The nature of the substituent at the C-3 position can significantly impact the biological activity of the resulting molecule. The 3-substituted isoindolin-1-one framework is a common feature in various biologically active compounds. scispace.comrsc.org

In some cases, the reaction can be stereoselective. For instance, the dehydration of 3-alkyl-3-hydroxyisoindolin-1-ones can lead to the formation of either the Z- or E-isomer of the resulting 3-methyleneisoindolin-1-one, depending on the steric bulk of the N-substituent. irb.hrresearchgate.net

Introducing halogens at different positions on the aromatic ring of the isoindolinone core is a common strategy to modulate the electronic properties and metabolic stability of the molecule. The synthesis of these halogenated derivatives often involves starting from appropriately substituted precursors.

For example, 5-chloroisoindolin-1-one (B1591852) can be synthesized through various routes, including the cyclization of m-chlorophenylpropionic acid. google.comgoogle.com Similarly, 6-bromo-isoindolin-1-one and its derivatives are accessible and have been reported in the literature. nih.govmanchesterorganics.comambeed.comaksci.com The synthesis of 6-fluoro-isoindolin-1-one derivatives often involves multi-step processes, including the cyclization of 6-fluoroisoindoline-1-one precursors. vulcanchem.com

The position and nature of the halogen can have a significant impact on the biological activity. For instance, a study on aldosterone (B195564) synthase inhibitors reported the synthesis of 5-chloro-3,3-dimethyl-2,3-dihydro-isoindol-1-one as an intermediate. sci-hub.se The presence and position of the halogen can influence binding affinity to the target protein.

Table 2: Examples of Halogenated Isoindolin-1-one Derivatives

| Compound Name | CAS Number | Molecular Formula |

| 5-Chloroisoindolin-1-one | 58083-59-3 | C8H6ClNO |

| 6-Bromoisoindolin-1-one | 675109-26-9 | C8H6BrNO |

| 6-Fluoro-2-[(3S)-piperidin-3-yl]-3H-isoindol-1-one hydrochloride | 1787331-47-8 | C13H16ClFN2O |

| 6-Bromo-3,3-dimethyl-isoindolin-1-one | 1403766-79-9 | C10H10BrNO |

| 6-Bromo-4-(trifluoromethyl)isoindolin-1-one | 2368844-67-9 | C9H5BrF3NO |

Derivatization at the C-3 Position

Synthesis of Polycyclic Systems Incorporating the this compound Motif (e.g., pyrrolo[3,4-g]indol-8(1H)-one)

The this compound framework can serve as a starting point for the construction of more complex, polycyclic systems. These fused heterocyclic systems are of interest in drug discovery due to their rigid structures and potential for novel biological activities.

One such example is the synthesis of pyrrolo[3,4-b]indol-3-ones, which can be achieved through Fischer indolization between appropriate phenylhydrazines and pyrrolidine-2,3-diones. arkat-usa.org Further modifications, such as lithiation at the C-1 position followed by quenching with an electrophile, can introduce additional diversity. arkat-usa.org While the direct synthesis of pyrrolo[3,4-g]indol-8(1H)-one from this compound is not explicitly detailed in the provided context, the general principles of indole (B1671886) synthesis and functionalization of the isoindolinone core suggest plausible synthetic routes. For instance, a radical cyclization approach has been used to synthesize the pyrrolo[3,4-b]indole (B14762832) ring system. arkat-usa.org

The synthesis of related pyrrolo[3,2-e]indoles has been achieved through the cyclization of 5-nitroindol-4-ylacetonitriles. beilstein-journals.org These methods highlight the versatility of indole and isoindolinone chemistry in building complex heterocyclic scaffolds.

Stereochemical Considerations in Derivative Design

Stereochemistry plays a crucial role in the design of isoindolinone derivatives, as the three-dimensional arrangement of atoms can significantly affect their interaction with biological targets. The creation of chiral centers during the synthesis of these derivatives requires careful consideration of stereoselective methods.

For instance, in the synthesis of 3-substituted isoindolin-1-ones, if the substituent at the C-3 position is chiral, the product will be a mixture of diastereomers. beilstein-journals.orgnih.gov The ratio of these diastereomers can be influenced by the reaction conditions and the nature of the reactants. beilstein-journals.orgnih.gov In some cases, a single diastereomer can be isolated by crystallization. beilstein-journals.orgnih.gov

Asymmetric synthesis provides a powerful tool for obtaining enantiomerically pure isoindolinone derivatives. The first asymmetric synthesis of 3-amino-substituted isoindolinones was achieved using a cascade reaction under chiral phase transfer conditions, affording the products with good enantiomeric excess. scispace.com Similarly, the synthesis of (S)-6-fluoro-2-(piperidin-3-yl)isoindolin-1-one involves stereoselective methods to install the (S)-piperidin-3-yl group, which is critical for its biological activity. vulcanchem.com The stereospecificity at the C3 position of the piperidine (B6355638) ring is noted as being critical for target interactions. vulcanchem.com

The stereochemical outcome of reactions can also be influenced by the nature of substituents on the isoindolinone core. For example, the size of the N-substituent in 3-alkyl-3-hydroxyisoindolin-1-ones directs the stereoselectivity of acid-catalyzed dehydration, leading to either the Z or E isomer of the resulting enamide. irb.hrresearchgate.net

Advanced Research Applications in Medicinal Chemistry and Chemical Biology

Enzyme Inhibition Profiles of 6-Chloroisoindolin-1-one and its Analogs

The ability of this compound derivatives to act as enzyme inhibitors is a cornerstone of their therapeutic potential. researchgate.net These molecules have been particularly noted for their activity against specific protein kinases, enzymes that play a critical role in cellular signaling and are often dysregulated in diseases like cancer.

Detailed enzymatic assays have centered on analogs of this compound, particularly those with a 6,7-dihydropyrrolo[3,4-g]indol-8(1H)-one core scaffold. One such analog, KuWal151, has been identified as a potent inhibitor of the Cdc2-like kinase (CLK) family. rndsystems.comresearchgate.net Specifically, it demonstrates significant inhibitory activity against CLK1, CLK2, and CLK4. rndsystems.comresearchgate.net The CLK family is crucial for regulating pre-mRNA splicing, a process frequently altered in various diseases. science.govacs.org

Notably, these analogs show a high degree of selectivity. KuWal151, for instance, is a potent inhibitor of CLK4, CLK1, and CLK2 but shows negligible activity against the closely related dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) at similar concentrations. rndsystems.comresearchgate.net This selectivity is a critical attribute for developing targeted therapies with fewer off-target effects.

Table 1: Kinase Inhibition Profile of KuWal151

| Kinase Target | IC₅₀ (nM) |

|---|---|

| CLK1 | 88 |

| CLK2 | 510 |

| CLK4 | 28 |

This table displays the half-maximal inhibitory concentration (IC₅₀) values for the this compound analog, KuWal151, against several Cdc2-like kinases (CLKs). Data sourced from rndsystems.comresearchgate.net.

The selectivity of isoindolinone-based inhibitors has been elucidated through molecular modeling and X-ray crystallography studies. acs.orgscience.gov These investigations reveal that the inhibitors occupy the ATP-binding pocket of the kinase. acs.org The structural basis for the high selectivity of analogs like KuWal151 for CLK kinases over the structurally similar DYRK kinases is a key area of research. researchgate.net

Despite similarities in the ATP binding pockets of CLKs and DYRKs, subtle differences in amino acid residues, such as the DFG-1 residue, can be exploited to achieve inhibitor selectivity. acs.org For example, while the gatekeeper residue in both CLK1 and DYRK1A is a phenylalanine, specific interactions within the binding site allow for the design of inhibitors that preferentially bind to one family over the other. acs.org This rational design approach, targeting unique structural features, is crucial for developing highly selective kinase inhibitors.

Kinase Inhibition (e.g., CLK1, CLK2, CLK4, DYRKs)

Biological Activities in Therapeutic Contexts

The enzyme-inhibiting properties of this compound and its analogs translate into significant biological activities, positioning them as promising leads in several therapeutic areas.

Derivatives of isoindoline-1,3-dione, a closely related structure, have been shown to possess pronounced anti-inflammatory and analgesic effects. medjrf.comnih.gov Research into new analogs has been driven by the goal of creating anti-inflammatory agents with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs). arkat-usa.orgumich.edu Some isoindoline-1,3-dione analogs have demonstrated the ability to reduce key inflammation markers, such as IL-6 and nitrate, in cell-based studies. nih.gov The mechanism for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of inflammatory prostaglandins. nih.gov While the specific anti-inflammatory mechanism for this compound is still under detailed investigation, the broader class of isoindolinones shows significant promise in this area. medjrf.com

The inhibition of kinases like CLK1 is a validated strategy in oncology, as CLK1 has been shown to modulate splicing factors that are overexpressed in various cancers and contribute to drug resistance. science.gov Consequently, the potent CLK inhibitory action of this compound analogs is directly linked to their significant anticancer and antiproliferative activities. researchgate.net

The analog KuWal151 has demonstrated powerful antiproliferative effects across a wide array of cultured human cancer cell lines, often at sub-nanomolar concentrations. rndsystems.comprobechem.com This broad activity suggests a fundamental mechanism tied to the dysregulation of RNA splicing in many types of cancer.

Table 2: Antiproliferative Activity of KuWal151 in Selected Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (nM) |

|---|---|---|

| HCT-116 | Colon Carcinoma | 191 |

| MDA-MB-435 | Melanoma | 72.4 |

This table shows the concentration of the this compound analog, KuWal151, required to cause 50% growth inhibition (GI₅₀) in specific human cancer cell lines. Data sourced from researchgate.netprobechem.com.

The isoindolinone scaffold is a subject of interest in the search for new antimicrobial agents to combat the rise of drug-resistant bacteria. researchgate.netderpharmachemica.com Various derivatives have been synthesized and tested against a range of bacterial and fungal pathogens. journaljpri.comresearchgate.netgsconlinepress.com

Studies on different isoindolinone derivatives have shown activities against both Gram-positive and Gram-negative bacteria, including S. aureus, E. coli, and P. aeruginosa. derpharmachemica.com For instance, certain N-substituted-3-alkyl isoindolin-1-one (B1195906) acetates displayed weak to moderate antimicrobial activity, while other, more complex isoquinoline (B145761) derivatives showed very prominent effects. researchgate.net Although the antimicrobial potential of this compound itself is not yet fully detailed, the consistent activity within the broader class of isoindolinones suggests it is a promising area for future investigation. researchgate.netderpharmachemica.com

Anticancer and Antiproliferative Activities

Elucidation of Molecular Mechanisms of Action in Biological Systems

The biological activity of this compound and its derivatives is rooted in their ability to interact with and modulate the function of key proteins involved in cellular signaling and biosynthesis. Research has identified several distinct molecular mechanisms through which these compounds exert their effects, primarily through the inhibition of specific enzymes.

A predominant mechanism of action for many bioactive isoindolinone derivatives is the inhibition of protein kinases. ontosight.ai These enzymes are crucial regulators of a vast array of cellular processes, and their dysregulation is implicated in numerous diseases. researchgate.net Derivatives of the isoindolinone scaffold have been identified as potent inhibitors of several kinase families. researchgate.net One of the key kinase targets is phosphoinositide 3-kinase gamma (PI3Kγ). nih.govacs.org Inhibition of PI3Kγ disrupts the AKT/mTOR signaling pathway, which is a central regulator of cell proliferation, growth, and survival. nih.gov By blocking this pathway, these compounds can suppress critical cellular functions in target cells, such as tumor-associated macrophages (TAMs). nih.gov

Furthermore, derivatives incorporating the isoindolin-1-one moiety have been shown to act as dual inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4). nih.gov PLK1 is a key regulator of multiple stages of mitosis, while BRD4 is a protein that plays a critical role in the regulation of gene transcription. Dual inhibition of these targets has been shown to induce cell cycle arrest, leading to apoptosis (programmed cell death) in cancer cells. nih.gov The common mechanism for kinase inhibition by these small molecules involves competition with adenosine (B11128) triphosphate (ATP) for the enzyme's binding site, thereby preventing the phosphorylation of downstream substrates. researchgate.netmdpi.com

Beyond kinase inhibition, a distinct molecular mechanism has been identified for certain chlorinated isoindolinone derivatives: the inhibition of Cytochrome P450 11A1 (CYP11A1). gccpo.orggoogle.com This enzyme, also known as the cholesterol side-chain cleavage enzyme, catalyzes the initial and rate-limiting step in the biosynthesis of all steroid hormones. nih.gov By binding to and inhibiting CYP11A1, specific derivatives containing a 5-chloroisoindolin-2-yl group can effectively halt the entire steroidogenic pathway. gccpo.orggoogle.comnih.gov This mechanism represents a targeted approach to block the production of hormones that can drive the growth of hormone-dependent cancers. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been instrumental in optimizing potency, selectivity, and drug-like properties for various biological targets.

Isoindolinone Derivatives as PI3Kγ Inhibitors

The isoindolin-1-one core is a key pharmacophore for a class of potent and selective PI3Kγ inhibitors. acs.org Extensive SAR studies have been conducted to explore the impact of various substituents on the isoindolinone ring system. Optimization of a series of pyrazolopyrimidine isoindolinones led to the discovery of highly potent and isoform-selective inhibitors. acs.org Molecular modeling and X-ray co-crystal structure analysis have guided the selection of optimal amide and isoindolinone substituents to achieve a desirable balance of potency, selectivity, and metabolic stability. acs.org These studies have provided a detailed understanding of the binding modalities within the PI3Kγ active site, highlighting key molecular interactions that govern ligand recognition and affinity. nih.gov

Dihydropteridone Derivatives with Isoindolin-1-one Moieties as PLK1/BRD4 Dual Inhibitors

A novel class of dual PLK1/BRD4 inhibitors has been developed by incorporating an isoindolin-1-one moiety onto a dihydropteridone scaffold. nih.gov SAR studies revealed that modifications to this scaffold significantly impact inhibitory activity. Compound SC10 emerged as a particularly potent derivative from these studies. nih.gov

| Compound | PLK1 IC50 (nM) | BRD4 IC50 (nM) | Key Structural Features |

|---|---|---|---|

| SC10 | 0.3 | 60.8 | Possesses an isoindolin-1-one moiety attached to the dihydropteridone core. |

The remarkable potency of SC10 , particularly against PLK1, underscores the importance of the isoindolin-1-one group in achieving high-affinity binding to the kinase. nih.gov Further investigation into derivatives within this class provided insights into the structural requirements for dual inhibition. nih.gov

Chlorinated Isoindolinone Derivatives as CYP11A1 Inhibitors

The presence of a chloro-substituted isoindolinone moiety has been identified as a key structural feature for the inhibition of CYP11A1. gccpo.orggoogle.com Patent literature discloses pyran derivatives bearing a 5-chloroisoindolin-2-yl methyl group that function as inhibitors of this crucial steroidogenic enzyme. google.com

| Compound Name | Target | Key Structural Moiety |

|---|---|---|

| 4-(((6-((5-Chloroisoindolin-2-yl)methyl)-4-oxo-4H-pyran-2-yl)methyl)-6-(trifluoromethyl)isoindolin-1-one) gccpo.org | CYP11A1 | 5-Chloroisoindolin-2-yl methyl |

Future Research Directions and Emerging Avenues

Development of Highly Efficient and Sustainable Synthetic Methodologies

One promising direction is the use of flow chemistry and microreactor technology. beilstein-journals.org These approaches offer precise control over reaction parameters, leading to higher yields and purity while enhancing safety, particularly for reactions involving unstable intermediates or hazardous materials. beilstein-journals.org For instance, a continuous-flow photochemical synthesis of 6(5H)-phenanthridinones, which are structurally related to isoindolinones and are also PARP inhibitors, has been developed using green solvents and avoiding heavy metals. beilstein-journals.org

Additionally, research into novel catalytic systems is crucial. This includes the development of metal-free arylation procedures and the use of more sustainable bases and solvents. rsc.orgbeilstein-journals.org For example, a method for the synthesis of 1,2,3-triazoles, another important heterocyclic scaffold, has been developed using Cyrene™, a biodegradable solvent, which allows for product isolation through simple precipitation in water, thereby eliminating the need for organic solvent extractions. nih.gov Similar principles could be applied to the synthesis of 6-Chloroisoindolin-1-one and its derivatives to create more environmentally friendly processes.

Integration of Advanced Spectroscopic Techniques for Mechanistic Elucidation

A thorough understanding of reaction mechanisms is essential for optimizing synthetic routes and designing new reactions. Advanced spectroscopic techniques are powerful tools for elucidating the intricate details of chemical transformations. numberanalytics.com

Future research will likely see the increased application of in-situ monitoring techniques, such as 19F NMR spectroscopy, to study reaction kinetics and identify transient intermediates in real-time. acs.org This can provide invaluable insights into the mechanism of reactions involving fluorinated compounds and can be adapted for chlorinated analogues like this compound.

Furthermore, a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques, including COSY, HSQC, and HMBC, will continue to be instrumental in the structural elucidation of novel isoindolinone derivatives. numberanalytics.comresearchgate.net These techniques, coupled with high-resolution mass spectrometry, provide unambiguous confirmation of molecular structures. numberanalytics.comrsc.org X-ray crystallography also plays a vital role in providing definitive structural data for crystalline compounds. researchgate.netbeilstein-journals.org

Rational Design and Synthesis of Next-Generation Therapeutic Agents

Rational drug design, which relies on understanding the structure and function of biological targets, is a cornerstone of modern drug discovery. slideshare.netwikipedia.org The this compound scaffold serves as a valuable starting point for designing new therapeutic agents. nih.gov

The process of rational drug design generally involves three key steps:

Identifying a relevant enzyme or receptor for a specific disease. slideshare.net

Elucidating the three-dimensional structure and function of the target. slideshare.net

Designing a molecule that interacts with the target in a therapeutically beneficial manner. slideshare.net

Future research will focus on the rational design and synthesis of this compound derivatives targeting a range of proteins. This involves creating libraries of analogues and evaluating their structure-activity relationships (SAR) to identify compounds with improved potency and selectivity. nih.gov For example, the isoindoline (B1297411) scaffold has been used to design antiviral agents, and considerable effort is being dedicated to developing derivatives active against drug-resistant viral strains. jmchemsci.com

Synergistic Application of Computational and Experimental Approaches in Drug Discovery

The integration of computational and experimental methods has become an indispensable part of the drug discovery process. mdpi.comscielo.org.mx This synergistic approach accelerates the identification and optimization of lead compounds. mdpi.com

Key computational techniques include:

Molecular Docking: Predicts the preferred orientation of a molecule when bound to a target protein. openmedicinalchemistryjournal.com

Virtual Screening: Computationally screens large libraries of compounds to identify potential hits. openmedicinalchemistryjournal.com

Pharmacophore Modeling: Identifies the essential three-dimensional arrangement of functional groups required for biological activity. jmchemsci.com

Density Functional Theory (DFT): Used to analyze the electronic structure and properties of molecules. mdpi.com

Future research will leverage these computational tools to a greater extent. For instance, studies on phthalimide (B116566) derivatives, which are structurally related to isoindolinones, have used DFT calculations and molecular docking to identify potential inhibitors of the TGF-β pathway, which is implicated in cancer. mdpi.comresearchgate.net These in-silico findings were then validated through the synthesis and biological evaluation of the designed compounds, demonstrating the power of this integrated approach. mdpi.comresearchgate.net This same workflow can be applied to derivatives of this compound to explore their therapeutic potential.

Exploration of New Biological Targets and Disease Indications

A significant avenue for future research is the exploration of new biological targets and therapeutic applications for derivatives of this compound. While the isoindolinone core is known to be a feature of PARP inhibitors, its versatility suggests potential activity against a broader range of targets. beilstein-journals.org

Target identification and mechanism-of-action studies are crucial in this endeavor. nih.gov These can be approached through direct biochemical methods, genetic interaction studies, or computational inference. nih.gov For example, computational methods can be used to infer protein targets for small molecules, which can help in repositioning existing drugs or explaining off-target effects. nih.gov

Research has shown that even approved drugs can have bioactive analogs with different target annotations, highlighting the potential for discovering new activities for known scaffolds. nih.gov By systematically screening this compound and its derivatives against a panel of biological targets, researchers may uncover novel therapeutic opportunities in areas such as neurodegenerative diseases, inflammatory disorders, or other types of cancer beyond those currently being investigated. jmchemsci.com The antiviral activities of isoindoline derivatives against a range of viruses, including HIV, dengue, and influenza, also suggest a promising area for further investigation. jmchemsci.com

Q & A

Q. How can the PICO framework (Population, Intervention, Comparison, Outcome) structure mechanistic studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。